molecular formula C7H11ClN2O B1318064 3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 944901-64-8

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1318064
M. Wt: 174.63 g/mol
InChI Key: FLQGSJGVOCVQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination of a tert-butyl-substituted pyridine derivative. The chloromethyl group is introduced at the 5-position of the pyridine ring. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole consists of a pyridine ring with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position. The oxadiazole moiety is incorporated into the ring system. The hydrochloride salt form enhances solubility and stability .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the chloromethyl group. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis .


Physical And Chemical Properties Analysis

Safety And Hazards

The compound should be handled with care due to its chloromethyl group. Refer to safety data sheets for detailed precautions .

properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQGSJGVOCVQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588572
Record name 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole

CAS RN

944901-64-8
Record name 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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